

A Head-to-Head Analysis of FT113 and Other Leading Lipogenesis Inhibitors

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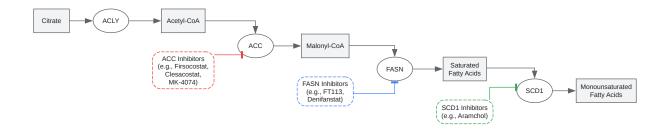
In the landscape of therapeutic development for metabolic diseases and oncology, the inhibition of de novo lipogenesis—the body's process of synthesizing fatty acids—has emerged as a promising strategy. This guide provides a comprehensive comparison of the preclinical FASN inhibitor **FT113** with other key lipogenesis inhibitors that have advanced to clinical trials. We will delve into their mechanisms of action, present available efficacy data, and detail the experimental protocols used to generate this information.

Targeting De Novo Lipogenesis: A Multi-Enzyme Pathway

De novo lipogenesis is a complex enzymatic cascade responsible for converting excess carbohydrates into fatty acids for storage and cellular functions. Several key enzymes in this pathway have been identified as therapeutic targets. This guide will focus on inhibitors of three central enzymes: Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD1).

Below is a diagram illustrating the core de novo lipogenesis pathway and the points of inhibition for the compounds discussed in this guide.





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Figure 1. De Novo Lipogenesis Pathway and Inhibitor Targets.

Fatty Acid Synthase (FASN) Inhibitors

FASN is a multi-enzyme protein that catalyzes the final steps of fatty acid synthesis. Its inhibition is a key area of research for various therapeutic applications.

FT113: A Preclinical Candidate

FT113 is a potent, selective, and orally bioavailable inhibitor of FASN currently in the preclinical stage of development.

Table 1: Preclinical Data for FT113

Parameter	Value	Cell Line/Assay
IC₅₀ (FASN enzyme)	213 nM	Recombinant human FASN
IC₅₀ (Cellular FASN activity)	90 nM	BT474 breast cancer cells
IC50 (Cell proliferation)	26 nM	MV4-11 leukemia cells
47 nM	PC3 prostate cancer cells	
In Vivo Efficacy	32-50% tumor growth inhibition	MV4-11 xenograft model (25- 50 mg/kg)



Denifanstat (TVB-2640): A Clinical-Stage FASN Inhibitor

Denifanstat is a first-in-class, orally administered FASN inhibitor that has demonstrated clinical efficacy in treating metabolic dysfunction-associated steatohepatitis (MASH) and acne vulgaris. [1][2]

Table 2: Clinical Trial Data for Denifanstat



Indication	Phase	Key Findings	Reference
Acne Vulgaris	3	Primary Endpoints Met:- IGA Success Rate: 33.17% vs 14.58% placebo (p<0.0001)- Total Lesion Count Reduction: 57.38%- Inflammatory Lesion Count Reduction: 63.45%	[3][4][5]
MASH (F2/F3 Fibrosis)	2b	Primary Endpoints Met:- MASH resolution without worsening of fibrosis (≥2-point NAS reduction): 36% vs 13% placebo (p=0.0044)- ≥2-point NAS reduction without worsening of fibrosis: 52% vs 20% placebo (p=0.0003)Secondary Endpoints:- Fibrosis improvement by ≥1 stage without worsening of MASH: 41% vs 18% placebo (p=0.0103)	[6][7][8]

TVB-3567: An Emerging FASN Inhibitor

TVB-3567 is another selective FASN inhibitor from Sagimet Biosciences that has received IND clearance for the treatment of acne.[9][10] Preclinical data suggests it has a strong profile for dermatological applications.



Acetyl-CoA Carboxylase (ACC) Inhibitors

ACC is the rate-limiting enzyme in de novo lipogenesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. Several ACC inhibitors have been evaluated in clinical trials, primarily for the treatment of non-alcoholic fatty liver disease (NAFLD) and MASH.

Table 3: Clinical Trial Data for ACC Inhibitors in NAFLD/MASH

Inhibitor	Phase	Key Findings (vs. Placebo)	Reference
Firsocostat (GS-0976)	2	- Greater improvements in liver steatosis (MRI-PDFF) when combined with semaglutide (-9.8% to -11.0% vs8.0% with semaglutide alone).	[11][12][13][14]
Clesacostat (PF- 05221304)	2a	- Reduced liver fat. Favorable safety and tolerability profile when combined with ervogastat.	[15][16][17][18][19]
MK-4074	1	- Reduced liver triglycerides by 36% Increased plasma triglycerides by 200%.	[20][21]

Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

SCD1 is a key enzyme in the synthesis of monounsaturated fatty acids from saturated fatty acids. Its inhibition is being explored for the treatment of NASH and other metabolic disorders.

Aramchol: A Clinical-Stage SCD1 Inhibitor



Aramchol is an orally administered, partial inhibitor of SCD1 that has shown promise in clinical trials for NASH.

Table 4: Clinical Trial Data for Aramchol in NASH

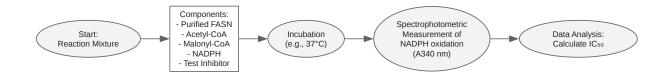
Phase	Key Findings (vs. Placebo)	Reference
2b	- NASH resolution without worsening fibrosis: 16.7% vs 5% (OR=4.74)- Fibrosis improvement by ≥1 stage without worsening NASH: 29.5% vs 17.5% (OR=1.88)-Significant reduction in ALT levels.	[22][23]
3 (Open-Label)	 Confirmed high rate of histological fibrosis improvement. 	[24][25][26]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of data from different studies. Below are summaries of key experimental protocols cited in this guide.

FASN Inhibition Assay (In Vitro)

The activity of FASN and the potency of its inhibitors are often determined by monitoring the oxidation of NADPH, a necessary cofactor for the enzyme.



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Figure 2. FASN Inhibition Assay Workflow.

Protocol Summary:

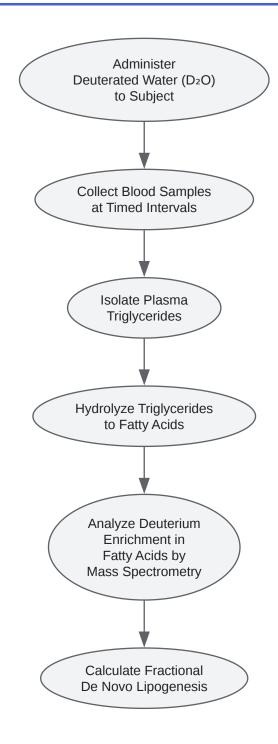
- A reaction mixture is prepared containing purified FASN enzyme, the substrates acetyl-CoA and malonyl-CoA, and the cofactor NADPH.[27]
- The test inhibitor (e.g., FT113) at various concentrations is added to the mixture.
- The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).[27]
- The rate of NADPH oxidation is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm.[27]
- The concentration of the inhibitor that causes 50% inhibition of FASN activity (IC50) is calculated.

Alternatively, a high-resolution mass spectrometry-based assay can be used to directly monitor the de novo synthesis of fatty acids.[28][29]

De Novo Lipogenesis Measurement (In Vivo)

The rate of de novo lipogenesis in vivo can be quantified by tracing the incorporation of stable isotopes, such as deuterium from deuterated water (D₂O), into newly synthesized fatty acids. [30][31][32]





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Figure 3. De Novo Lipogenesis Measurement Workflow.

Protocol Summary:

- Subjects are administered a dose of deuterated water (D2O).
- Blood samples are collected at various time points.



- Triglycerides are isolated from the plasma, typically from very-low-density lipoproteins (VLDL).
- The triglycerides are hydrolyzed to release the fatty acids.
- The deuterium enrichment in the fatty acid pool is measured using mass spectrometry.
- The fractional contribution of de novo lipogenesis to the VLDL-triglyceride pool is calculated based on the deuterium incorporation relative to the body water enrichment.

Clinical Assessment of Acne Severity

In clinical trials for acne treatments, the Investigator's Global Assessment (IGA) is a standard primary endpoint.[33][34][35][36][37]

Investigator's Global Assessment (IGA) Scale for Acne Vulgaris:

The IGA is a 5- or 6-point scale used by clinicians to provide a global assessment of acne severity. A typical 6-point scale is as follows:

- 0: Clear: No inflammatory or non-inflammatory lesions.
- 1: Almost Clear: Rare non-inflammatory lesions with no more than one small inflammatory lesion.
- 2: Mild: Some non-inflammatory lesions with a few inflammatory lesions (papules/pustules only).
- 3: Moderate: Many non-inflammatory lesions, some inflammatory lesions, and no more than one nodule.
- 4: Severe: Numerous non-inflammatory and inflammatory lesions, and a few nodules.
- 5: Very Severe: Highly inflammatory acne covering a large area, with numerous nodules and cysts.

Treatment success in clinical trials is often defined as achieving an IGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from the baseline score.[4]



Clinical Assessment of MASH and Liver Fibrosis

The efficacy of treatments for MASH is evaluated through histological assessment of liver biopsies. Key endpoints recommended by regulatory agencies include:

- MASH Resolution: Disappearance of steatohepatitis (inflammation and ballooning) without worsening of liver fibrosis.
- Fibrosis Improvement: At least a one-stage improvement in liver fibrosis without worsening of MASH.

The NAFLD Activity Score (NAS) is a composite score used to grade the severity of MASH based on the degree of steatosis, lobular inflammation, and hepatocellular ballooning. A reduction of at least 2 points in the NAS is often considered clinically significant.[6]

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive imaging technique used to quantify the amount of fat in the liver and is a common endpoint in early-phase clinical trials for NAFLD/MASH.[11]

Conclusion

The field of lipogenesis inhibition is rapidly evolving, with several promising candidates targeting different enzymes in the pathway. While the FASN inhibitor **FT113** shows potent preclinical activity, other inhibitors like denifanstat (FASN), firsocostat (ACC), and aramchol (SCD1) have demonstrated clinical proof-of-concept in various indications. This comparative guide highlights the available data to aid researchers and drug developers in navigating this dynamic therapeutic area. Direct head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these different approaches.

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